

2,3-Pentanedione CAS number 600-14-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Pentanedione

Cat. No.: B165514

[Get Quote](#)

An In-depth Technical Guide on **2,3-Pentanedione** (CAS 600-14-6)

Abstract

2,3-Pentanedione (CAS No. 600-14-6), also known as acetyl propionyl, is an alpha-diketone recognized for its characteristic buttery and sweet aroma.^{[1][2]} It is a naturally occurring compound found in a variety of foods and is also synthesized for use as a flavoring agent, often as a replacement for diacetyl.^{[3][4][5]} While considered safe for ingestion, the inhalation of **2,3-pentanedione** vapors is associated with significant respiratory and olfactory toxicity, posing occupational health risks.^{[3][6]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and toxicological profile, including detailed experimental protocols and mechanistic pathways to support research and drug development professionals.

Chemical and Physical Properties

2,3-Pentanedione is a yellow to greenish-yellow liquid with a penetrating, buttery, and sweet odor.^{[1][3]} It is a volatile organic compound belonging to the α -diketone family.^[7]

Table 1: Physicochemical Properties of **2,3-Pentanedione**

Property	Value	Reference
CAS Number	600-14-6	[1]
Molecular Formula	C ₅ H ₈ O ₂	[3]
Molecular Weight	100.12 g/mol	[3]
Appearance	Yellow to green-yellow liquid	[3]
Odor	Buttery, sweet, caramel-like	[1] [2] [5]
Melting Point	-52 °C (lit.)	[1]
Boiling Point	110-112 °C (lit.)	[1]
Density	0.957 g/mL at 25 °C (lit.)	[1]
Flash Point	19 °C (66.2 °F) - open cup	[3]
Refractive Index (n _{20/D})	1.404 (lit.)	[1]
log K _{OW}	-0.85	[7]
Water Solubility	60,000 mg/L at 15 °C	[7]
InChI Key	TZMFJUDUGYTVRY- UHFFFAOYSA-N	

| SMILES String | CCC(=O)C(C)=O ||

Synthesis and Reactivity

Synthesis

Several synthetic routes for **2,3-pentanedione** have been established:

- From Lactic Acid: A green chemistry approach involves the vapor-phase condensation of crude lactic acid over a polymorphic ZrO₂ catalyst at high temperatures (e.g., 325°C), achieving high conversion and selectivity.[\[8\]](#)[\[9\]](#)
- From Hydroxyacetone and Paraldehyde: This process involves the reaction of hydroxyacetone and paraldehyde in the presence of a strong acid (pKa ≤ 4) and a phase

transfer catalyst, which improves upon older methods with poor yields and long reaction times.[10]

- Other Methods: Additional synthetic pathways include the acetylation of propionic acid using acetic anhydride or acetyl chloride, and the thermal decarboxylation of acetoacetic acid.[11]

Chemical Reactivity

As an α -diketone, **2,3-pentanedione** is a reactive compound capable of participating in various chemical reactions.[7][11]

- Condensation Reactions: It undergoes acid-catalyzed condensation with phenols to produce bisphenol derivatives.[1] It can also react with o-phenylenediamine, catalyzed by citric acid, to form 2-ethyl-3-methylquinoxaline.[1]
- Indole Synthesis: It reacts with anilines under reductive, palladium-catalyzed conditions to synthesize 2-ethyl-3-methyl-1H-indole.[1]
- Reactivity with Amines: The α -diketone functionality allows it to react with amines to form imines.[11]
- Oxidation and Reduction: **2,3-Pentanedione** can be oxidized to form carboxylic acids or reduced to yield the corresponding alcohols.[11]

Applications

2,3-Pentanedione's primary applications stem from its sensory properties and chemical reactivity.

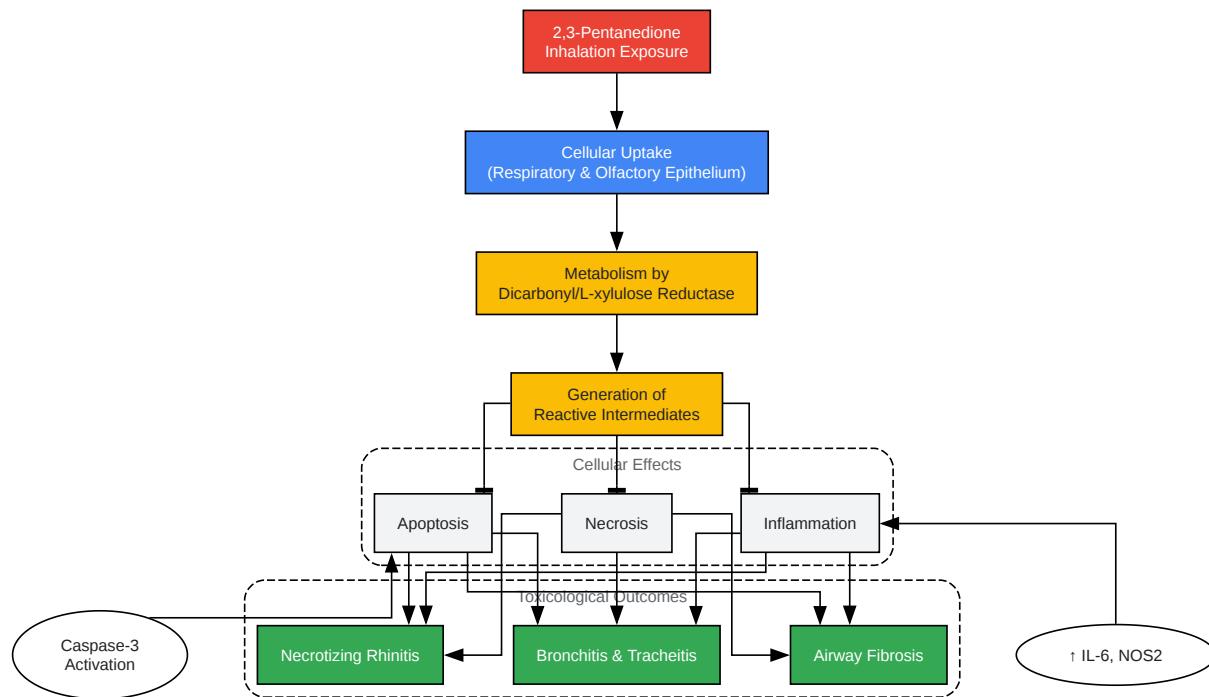
- Flavoring Agent: It is widely used in the food industry as a flavoring agent or adjuvant to impart a buttery, creamy, or caramel-like taste to products such as dairy, baked goods, and beverages.[1][12][13] It is often used as a substitute for diacetyl.[3][6]
- Chemical Intermediate: It serves as a versatile starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.[1][2][13]
- Solvent: It can be used as a solvent for cellulose acetate, paints, inks, and lacquers.[2]

Toxicology and Biological Effects

While generally recognized as safe for ingestion, inhalation of **2,3-pentanedione** is a significant occupational hazard, with toxicity comparable to that of diacetyl.[3][14] The primary target organs are the respiratory tract and olfactory epithelium.[3]

Table 2: Toxicological Data for **2,3-Pentanedione**

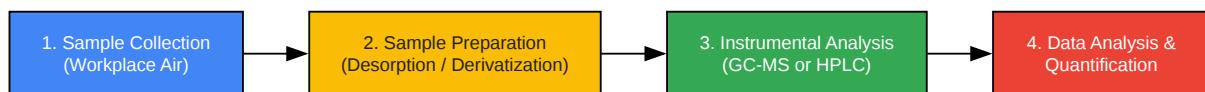
Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	3 g/kg	[3]
NIOSH REL (TWA)	Human	Inhalation	9.3 ppb	[3]
NIOSH STEL	Human	Inhalation	31 ppb	[3]


| MAK Value | Human | Inhalation | 0.02 ml/m³ | [7] |

Acute inhalation exposure in rats causes necrotizing rhinitis, tracheitis, and bronchitis.[3][15] Sub-chronic and repeated exposures can lead to more severe conditions, including inflammation, fibrosis, squamous metaplasia, and obliterative bronchiolitis-like changes in the airways.[3][7][14][16] It is also classified as a skin sensitizer.[7]

Mechanism of Action and Signaling Pathways

The toxicity of **2,3-pentanedione** is linked to the high reactivity of its α -dicarbonyl structure with biological molecules.[7]


- Metabolism: The compound is metabolized by dicarbonyl/L-xylulose reductase (DCXR). Olfactory neurons with lower expression of this enzyme exhibit greater susceptibility to injury. [3][15]
- Cellular Damage: Inhalation exposure induces both apoptosis and necrosis in the respiratory epithelium.[3] A key event in the apoptotic pathway is the activation of caspase-3.[3]
- Inflammatory Response: Exposure can alter gene expression, leading to an increase in pro-inflammatory mediators such as Interleukin-6 (IL-6) and nitric oxide synthase-2 (NOS2).[3]

[Click to download full resolution via product page](#)

Caption: Toxicological mechanism of **2,3-Pentanedione** following inhalation.

Experimental Protocols

Accurate quantification of **2,3-pentanedione**, especially in workplace air, is critical for exposure monitoring. The most common analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **2,3-Pentanedione** analysis.

Protocol 1: Workplace Air Analysis via GC-MS

This protocol is adapted from validated methods for determining **2,3-pentanedione** in workplace air.[\[18\]](#)[\[19\]](#)

- Sampling:
 - Calibrate a personal sampling pump to a flow rate of approximately 0.33 L/min.
 - Connect a silica gel tube (e.g., SKC Cat. No. 226-183) to the pump.[\[19\]](#)
 - Draw a defined volume of air (e.g., 20 L for a 1-hour sample) through the tube. The analyte is adsorbed onto the silica gel.[\[18\]](#)
 - Protect the sampling tube from light during and after sampling to prevent degradation of the analyte.[\[19\]](#)
- Sample Preparation (Desorption):
 - Carefully break open the silica gel tube and transfer the contents to a 2-mL amber glass vial.
 - Add 2.0 mL of acetone containing a known concentration of an internal standard (e.g., cyclohexanone).[\[18\]](#)
 - Cap the vial and allow it to stand for at least 30 minutes with occasional agitation to ensure complete desorption.
- GC-MS Analysis:

- Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: DB-1, 60-m × 0.32-mm i.d. (5-µm df) capillary column or equivalent.[19]
- Injection: Inject an aliquot of the sample extract into the GC.
- Carrier Gas: Helium.[17]
- Oven Program: Example program: Start at 60°C, hold for 4 minutes, then ramp at 10°C/min to 150°C.[17]
- MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity.[20]

- Quantification:
 - Prepare a series of calibration standards by spiking known amounts of **2,3-pentanedione** into the desorption solvent with the internal standard.
 - Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
 - Calculate the concentration of **2,3-pentanedione** in the air sample based on the calibration curve, desorption volume, and air volume sampled. The limit of quantification for this method can be as low as 0.0025 mg/m³ for a 20 L air sample.[18]

Protocol 2: Workplace Air Analysis via HPLC-UV/MS (Derivatization Method)

This protocol is based on a validated method using derivatization with 2,4-dinitrophenylhydrazine (DNPH).[21]

- Sampling:
 - Calibrate a sampling pump to a flow rate of 1 L/min.
 - Draw a defined volume of air (e.g., 60 L for a 1-hour sample) through a cartridge filled with silica gel impregnated with DNPH.

- The **2,3-pentanedione** reacts with DNPH on the cartridge to form a stable hydrazone derivative.
- Sample Preparation (Desorption):
 - Elute the cartridge by passing a defined volume of acetonitrile through it to desorb the formed hydrazones.
 - Collect the eluate in a volumetric flask. For analysis with an internal standard (HPLC-MS), use acetonitrile containing a defined amount of the standard.
- HPLC Analysis:
 - Instrument: High-performance liquid chromatograph with a UV or MS detector.
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water is typically used.
 - Detection:
 - HPLC-UV: Monitor the eluate at a wavelength appropriate for the DNPH derivatives (e.g., ~360 nm).
 - HPLC-MS: Use mass spectrometry for higher selectivity and sensitivity.
 - Injection: Inject an aliquot of the desorbed sample solution.
- Quantification:
 - Prepare a 10-point calibration curve using standards of the **2,3-pentanedione**-DNPH derivative.[\[21\]](#)
 - For HPLC-UV, use an external standard calibration. For HPLC-MS, an internal standard is recommended.[\[21\]](#)
 - Quantify the sample based on the peak area relative to the calibration curve. The limit of quantification can reach 0.00078 mg/m³ for a 60 L air sample.[\[21\]](#)

Safety and Handling

2,3-Pentanedione is a highly flammable liquid and vapor and requires careful handling.[22]

- Handling: Use in a well-ventilated area or under a chemical fume hood.[23][24] Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and protective clothing.[25] Use non-sparking tools and take precautionary measures against static discharge.[22][23]
- Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[23] Keep containers tightly closed. Recommended storage temperature is 2-8°C.[23] It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[1]
- First Aid:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[22][25]
 - Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[22][25]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[22][25]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.[25]

Conclusion

2,3-Pentanedione is a commercially important α -diketone with significant applications in the flavor and chemical industries. However, its utility is paralleled by considerable health risks associated with inhalation exposure, which can lead to severe and irreversible respiratory damage. Its toxicological profile is closely related to that of diacetyl, necessitating stringent occupational exposure limits and careful monitoring. A thorough understanding of its chemical properties, reactivity, and biological mechanisms of action is essential for researchers and professionals in drug development and industrial hygiene to ensure its safe handling and to mitigate potential health hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Pentanedione | 600-14-6 [chemicalbook.com]
- 2. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. aiha.org [aiha.org]
- 7. series.publisso.de [series.publisso.de]
- 8. US5731471A - Process for the preparation of 2,3-pentanedione - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]
- 11. Buy 2,3-Pentanedione | 600-14-6 [smolecule.com]
- 12. 2,3-Pentanedione - Hazardous Agents | Haz-Map [haz-map.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. Respiratory and Olfactory Cytotoxicity of Inhaled 2,3-Pentanedione in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Reactivity and Respiratory Toxicity of the α -Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. series.publisso.de [series.publisso.de]
- 19. osha.gov [osha.gov]

- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. echemi.com [echemi.com]
- 24. geneseo.edu [geneseo.edu]
- 25. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2,3-Pentanedione CAS number 600-14-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165514#2-3-pentanedione-cas-number-600-14-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com